molecular formula C25H21Cl2N3O2S B11217147 3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217147
M. Wt: 498.4 g/mol
InChI Key: ZTABINYHHIZHAV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzoxadiazocine ring system, chlorophenyl groups, and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through substitution reactions, where chlorine atoms are substituted onto the phenyl rings.

    Addition of Thioxo Group: The thioxo group is incorporated through thiolation reactions, which may involve sulfur-containing reagents.

    Final Assembly: The final compound is assembled through condensation reactions, linking the various functional groups together.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the benzoxadiazocine ring system and the presence of both chlorophenyl and thioxo groups. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H21Cl2N3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

10-(3-chlorophenyl)-N-(4-chlorophenyl)-4,9-dimethyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C25H21Cl2N3O2S/c1-14-6-11-20-19(12-14)22-21(23(31)28-17-9-7-15(26)8-10-17)25(2,32-20)30(24(33)29-22)18-5-3-4-16(27)13-18/h3-13,21-22H,1-2H3,(H,28,31)(H,29,33)

InChI Key

ZTABINYHHIZHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(C(C2NC(=S)N3C4=CC(=CC=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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